molecular formula C13H17NO2 B1469207 1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1339834-39-7

1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid

Cat. No. B1469207
M. Wt: 219.28 g/mol
InChI Key: VZWUOCCUGQQTCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines is an important yet undeveloped research area, despite their ubiquity in natural products and importance in medicinal chemistry . Azetidines are valuable compounds in pharmaceutical and agrochemical research . They are used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .


Molecular Structure Analysis

The molecular formula of 1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid is C13H17NO2. The molecular weight is 219.28 g/mol. The structure of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

Scientific Research Applications

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

In recent years, remarkable advances in the chemistry and reactivity of azetidines have been reported . These advances include the synthesis of new heterocyclic amino acid derivatives containing azetidine rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Future Directions

Azetidines and their derivatives are gaining attention in various fields of research and industry due to their unique properties and potential applications . They are considered important in the field of organic synthesis and medicinal chemistry . Future research may focus on the development of synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons .

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-10-3-5-11(6-4-10)7-14-8-12(9-14)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWUOCCUGQQTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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